molecular formula C5H6O2 B097400 Methyl buta-2,3-dienoate CAS No. 18913-35-4

Methyl buta-2,3-dienoate

Cat. No.: B097400
CAS No.: 18913-35-4
M. Wt: 98.1 g/mol
InChI Key: CYKLAQPZTQQBJU-UHFFFAOYSA-N
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Description

Methyl buta-2,3-dienoate, also known as methyl 2,3-butadienoate, is an organic compound with the molecular formula C5H6O2. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a butadiene moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl buta-2,3-dienoate can be synthesized through several methods. One common method involves the esterification of buta-2,3-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of propargyl alcohol with carbon monoxide and methanol in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to maintain optimal reaction conditions and ensure high purity of the final product. The use of advanced catalytic systems and process optimization techniques allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl buta-2,3-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. This is typically achieved using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Buta-2,3-dienoic acid, buta-2,3-dienal.

    Reduction: Buta-2,3-dienol, butane.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl buta-2,3-dienoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl buta-2,3-dienoate involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. In substitution reactions, the ester group is replaced by nucleophiles through a nucleophilic attack mechanism.

Comparison with Similar Compounds

Methyl buta-2,3-dienoate can be compared with other similar compounds such as:

    Methyl buta-1,3-dienoate: This compound has a similar structure but differs in the position of the double bonds. It exhibits different reactivity and applications.

    Ethyl buta-2,3-dienoate: Similar to this compound but with an ethyl ester group. It has slightly different physical and chemical properties.

    Methyl buta-2,3-dienamide: This compound has an amide group instead of an ester group, leading to different reactivity and applications.

This compound is unique due to its specific structure and reactivity, making it a valuable compound in various fields of research and industry.

Properties

InChI

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKLAQPZTQQBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18913-35-4
Record name Buta-2,3-dienoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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